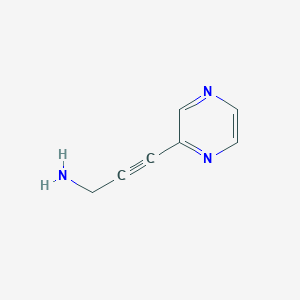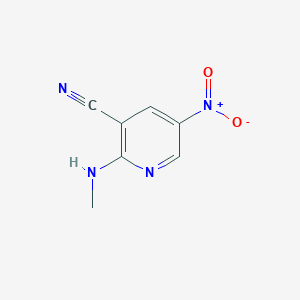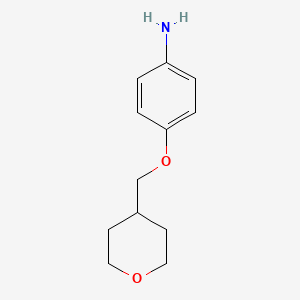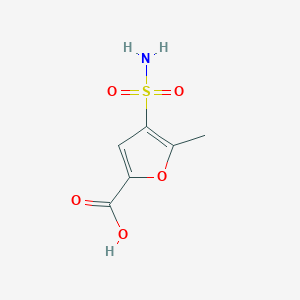
5-Methyl-4-sulfamoylfuran-2-carboxylic acid
Vue d'ensemble
Description
5-Methyl-4-sulfamoylfuran-2-carboxylic acid, also known as MSFA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MSFA is a furan derivative that contains a sulfonamide group and a carboxylic acid group. This chemical compound has been synthesized by various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Catalysis
One application of related sulfur-containing compounds is in the field of organic synthesis. For instance, novel biological-based nano organo solid acids with urea moiety have been synthesized and characterized, finding applications in the synthesis of various organic compounds under mild and green conditions. These novel catalysts have shown potential in the industry for synthesizing coumarin-3-carboxylic acid and cinnamic acid derivatives, illustrating the utility of sulfur-containing catalysts in organic synthesis (Zolfigol et al., 2015).
Material Science and Filtration
In the material science domain, sulfonated aromatic diamine monomers have been utilized to prepare thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux and dye treatment capabilities, indicating the importance of sulfonic acid groups in enhancing water permeation and dye rejection during nanofiltration processes (Liu et al., 2012).
Biochemistry and Health
In biochemistry, the synthesis of biotinylated derivatives of dimedone has been reported for studying protein sulfenation, a reversible post-translational modification with potential for protein regulation. This highlights the use of sulfur-containing compounds in tagging and studying protein modifications, which can significantly contribute to understanding cellular processes and disease mechanisms (Charles et al., 2007).
Environmental Studies
From an environmental perspective, the ecotoxicogenomic assessment of soil toxicity associated with the production chain of 2,5-furandicarboxylic acid (FDCA), a candidate bio-based green chemical building block, involved studying the impact of related compounds on the terrestrial ecosystem. This research underlines the importance of evaluating the environmental effects of chemical production chains, ensuring sustainable and eco-friendly practices (Chen et al., 2016).
Propriétés
IUPAC Name |
5-methyl-4-sulfamoylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c1-3-5(13(7,10)11)2-4(12-3)6(8)9/h2H,1H3,(H,8,9)(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUIGGBRAHZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-sulfamoylfuran-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



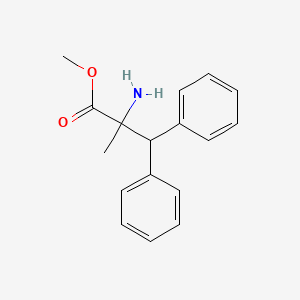
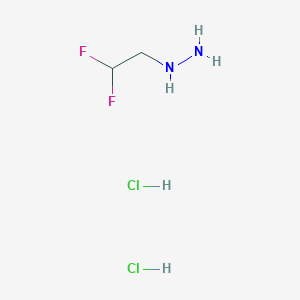
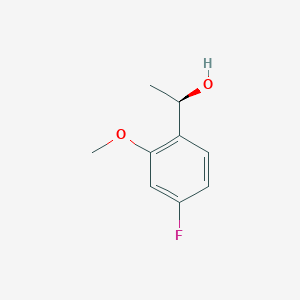
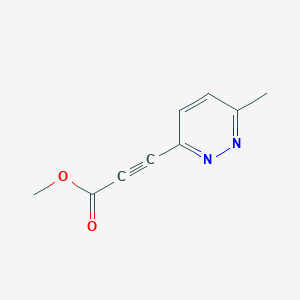
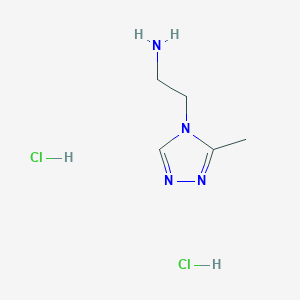
![N-[(4-chlorophenyl)methyl]-N-methylsulfamoyl chloride](/img/structure/B1423467.png)
![3-chloro-N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]benzamide](/img/structure/B1423468.png)
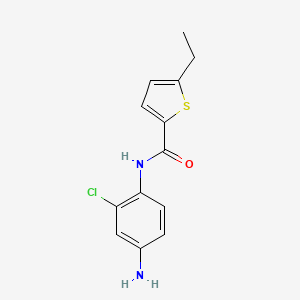
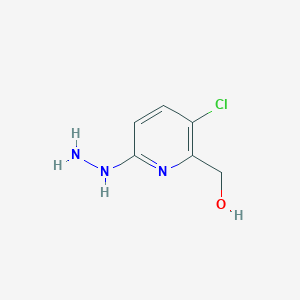
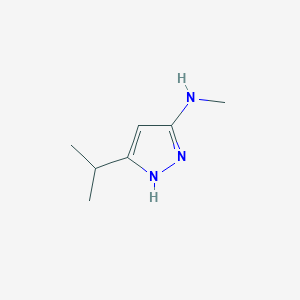
![Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate](/img/structure/B1423474.png)
